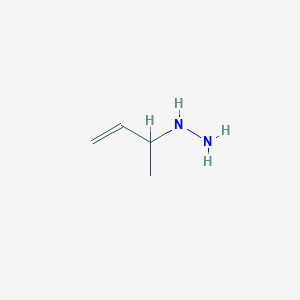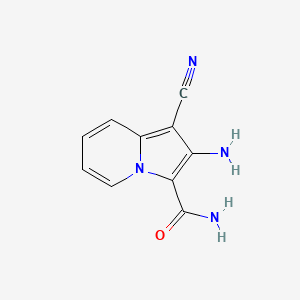![molecular formula C11H20Cl2N2 B13496165 (1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylaminomethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors and purification systems to streamline the production process.
化学反应分析
Types of Reactions
(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
科学研究应用
(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用机制
The mechanism of action of (1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (1R)-1-{4-[(methylamino)methyl]phenyl}ethan-1-amine dihydrochloride
- (1R)-1-{4-[(ethylamino)methyl]phenyl}ethan-1-amine dihydrochloride
- (1R)-1-{4-[(propylamino)methyl]phenyl}ethan-1-amine dihydrochloride
Uniqueness
(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
属性
分子式 |
C11H20Cl2N2 |
|---|---|
分子量 |
251.19 g/mol |
IUPAC 名称 |
(1R)-1-[4-[(dimethylamino)methyl]phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-9(12)11-6-4-10(5-7-11)8-13(2)3;;/h4-7,9H,8,12H2,1-3H3;2*1H/t9-;;/m1../s1 |
InChI 键 |
YTWOQYPSWKHCAG-KLQYNRQASA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)CN(C)C)N.Cl.Cl |
规范 SMILES |
CC(C1=CC=C(C=C1)CN(C)C)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




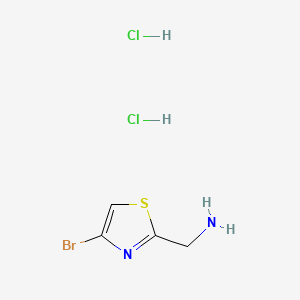
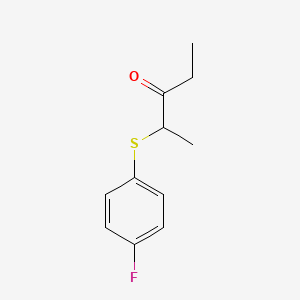
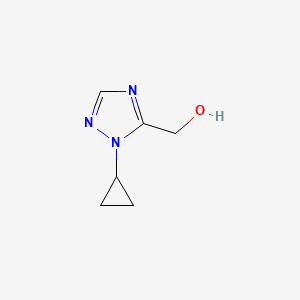
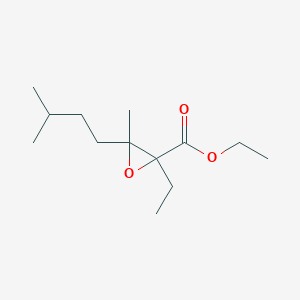
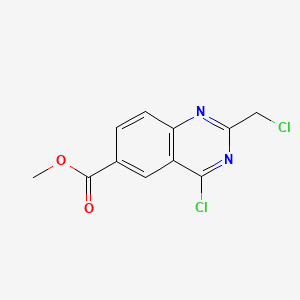

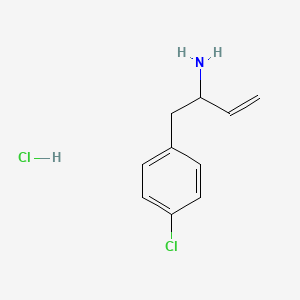
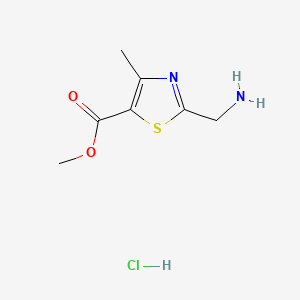
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
